N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-(1-benzylpyrrolidin-3-yl)-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3/c1-14(2)19(11-9-17)16-8-10-18(13-16)12-15-6-4-3-5-7-15/h3-7,14,16H,8-13,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOUQMHKGQKVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation with Benzyl Protection
The synthesis often begins with the preparation of a benzyl-protected pyrrolidine derivative. A method adapted from EP1138672A1 involves:
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Cyclization of S-1,2,4-butanetriol : Mesylation with methanesulfonyl chloride in ethyl acetate forms a trimesylate intermediate.
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Benzylamine-mediated ring closure : Reaction with benzylamine in tetrahydrofuran (THF) at 50–60°C yields (R)-1-benzylpyrrolidin-3-ol.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | S-1,2,4-butanetriol, MsCl, Et₃N, EtOAc, 0–5°C | 85% |
| 2 | Benzylamine, THF, 50–60°C, 16 hr | 78% |
This route achieves high optical purity (>98% ee) critical for subsequent functionalization.
Introduction of the Diamine Side Chain
The diamine moiety is introduced via nucleophilic substitution or reductive amination:
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Alkylation with 1,2-dibromoethane : Reacting 1-benzylpyrrolidin-3-amine with 1,2-dibromoethane in dimethylformamide (DMF) at 80°C forms N1-(1-benzylpyrrolidin-3-yl)ethane-1,2-diamine.
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Isopropylation : Treatment with isopropyl bromide and potassium carbonate in acetonitrile installs the isopropyl group at N1.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 3 | 1,2-Dibromoethane, DMF, 80°C, 12 hr | 65% |
| 4 | Isopropyl bromide, K₂CO₃, MeCN, reflux, 8 hr | 72% |
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Catalytic Enhancements
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Triethylamine as HCl scavenger : Using 2.5 equivalents of Et₃N during mesylation steps prevents acid-mediated decomposition.
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Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) accelerates alkylation rates by 30% in biphasic systems.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization-Alkylation | High stereocontrol; Scalable to >100 g | Requires costly S-1,2,4-butanetriol |
| Reductive Amination | Single-step diamine installation | Low yields (45–50%) due to imine instability |
| Protection-Deprotection | Enables selective functionalization | Additional steps increase synthesis time by 40% |
The cyclization-alkylation route remains preferred for industrial applications due to its reliability and compatibility with Good Manufacturing Practices (GMP).
Experimental Data and Characterization
Key Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure allows for potential modifications to develop new pharmaceuticals with desired therapeutic properties.
Industry:
Mechanism of Action
The mechanism of action of N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diamine Derivatives
N1-(3-Methylbenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (L24)
- Structure : Contains a 3-methylbenzyl group and a pyridinylmethyl substituent instead of benzylpyrrolidinyl and isopropyl groups.
- Molecular Weight : ~283 g/mol (estimated).
- Applications : Synthesized as a ligand for metal complexes; characterized by NMR and HRMS .
N1-(3-Methoxybenzyl)-N1-(pyridin-2-ylmethyl)ethane-1,2-diamine (L25)
- Structure : Similar to L24 but with a 3-methoxybenzyl group.
- Molecular Weight : ~299 g/mol (estimated).
Comparison Table
| Compound | Substituents | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | Benzylpyrrolidinyl, isopropyl | 275.43 | Branched, aromatic, steric hindrance |
| L24 | 3-Methylbenzyl, pyridinylmethyl | ~283 | Aromatic, planar pyridine ring |
| L25 | 3-Methoxybenzyl, pyridinylmethyl | ~299 | Electron-rich methoxy group |
Polyamines in Corrosion Inhibition
Compounds like N1-(2-aminoethyl)ethane-1,2-diamine (DETA), TETA, and PEHA are linear polyamines with multiple amino groups.
Key Differences :
- Amino Group Density: DETA (3 amino groups), TETA (4), and PEHA (5) have higher nitrogen content than the target compound (2 amino groups), enhancing their corrosion inhibition via stronger adsorption to metal surfaces .
- Steric Effects : The target compound’s bulky benzylpyrrolidinyl and isopropyl groups reduce surface coverage efficiency compared to linear polyamines .
Research Findings :
Metal-Binding Ligands
N1-[2-(2-Amino-ethylimino)-1-methyl-propylidene]-ethane-1,2-diamine
Structural and Functional Implications
Steric and Electronic Effects
- Isopropyl Group : Increases steric bulk, reducing interaction with flat surfaces (e.g., metals) but improving selectivity in enzyme inhibition.
Biological Activity
N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine, also known by its CAS number 1353974-19-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolidine ring substituted with a benzyl group and an isopropylamine moiety. Its chemical formula is , with a molecular weight of approximately 220.32 g/mol. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that derivatives of benzylpyrrolidine compounds exhibit significant antimicrobial activity. For instance, research on related compounds has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound 7o | Mycobacterium smegmatis | 20 | |
| N1-benzyl derivative | Staphylococcus aureus | 18 | |
| N1-(benzyl) derivative | Mycobacterium tuberculosis | 22 |
The biological activity of this compound is hypothesized to involve inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the pyrrolidine ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and subsequent antimicrobial action.
Case Studies
Case Study 1: Antimycobacterial Activity
In a study focusing on the synthesis and evaluation of various benzyl derivatives, one compound exhibited potent antimycobacterial activity against M. smegmatis. This study highlighted the potential for developing new antimycobacterial agents based on structural modifications of benzyl derivatives .
Case Study 2: Resistance Mechanisms
Another investigation into the resistance mechanisms of Staphylococcus aureus revealed that compounds similar to this compound could circumvent traditional resistance pathways by targeting novel sites within the bacterial cell .
Q & A
Q. What are the recommended synthetic routes for N1-(1-benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine, and how can reaction efficiency be optimized?
Methodological Answer: Synthetic routes for similar diamines often involve nucleophilic substitution or reductive amination. For example:
- Stepwise alkylation : React a primary amine (e.g., ethane-1,2-diamine) with benzylpyrrolidin-3-yl and isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Reductive amination : Use a ketone or aldehyde precursor (e.g., isopropyl carbonyl derivatives) with NaBH₄ or H₂/Pd-C to form the secondary amine .
Q. Optimization Strategies :
- Catalyst screening : Use Pd/C or Raney Ni for higher yields in hydrogenation steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while methanol/ethanol improve solubility in reductive steps.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation for volatile byproducts .
Q. Table 1: Example Reaction Conditions for Analogous Diamines
| Compound Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|
| N1-(3-Methoxybenzyl) derivative | NaBH₄, MeOH, 0°C to RT, 12h | 70% | |
| N1-(4-Nitrophenyl) derivative | Pd-C, H₂ (1 atm), EtOH, 24h | 90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Methodological Answer:
- 1H/13C NMR :
- 1H NMR (CDCl₃) : Expect signals for benzyl protons (δ 7.2–7.4 ppm, multiplet), pyrrolidinyl CH₂ (δ 2.5–3.5 ppm), and isopropyl CH₃ (δ 1.0–1.2 ppm, doublet) .
- 13C NMR : Carbons adjacent to amines (N-CH₂) appear at δ 40–60 ppm; aromatic carbons at δ 120–140 ppm .
- HRMS : Exact mass should match the molecular formula (e.g., C₁₆H₂₈N₃: calc. 262.2284, observed 262.2282) .
- FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality .
Advanced Research Questions
Q. How does the ligand structure influence its coordination behavior with transition metals, and what experimental methods validate these interactions?
Methodological Answer: The benzylpyrrolidinyl and isopropyl groups create steric hindrance, while the diamine backbone acts as a bidentate ligand. Key studies include:
- Potentiometric titration : Determine stability constants (log K) for metal complexes (e.g., Cu²⁺, Co³⁺) in aqueous/organic solvents .
- X-ray crystallography : Resolve metal-ligand coordination geometry (e.g., octahedral vs. tetrahedral) using SHELX programs for refinement .
- DFT calculations : Compare HOMO/LUMO energies to predict binding affinity and redox activity .
Example : Co(III) complexes with similar Schiff base diamines show distorted octahedral geometry, confirmed by FT-IR shifts in ν(C=N) and ν(N-H) .
Q. What strategies can resolve contradictions in reported biological activities of similar diamine derivatives?
Methodological Answer: Contradictions often arise from structural variations (e.g., substituent effects) or assay conditions. Approaches include:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., benzyl vs. naphthyl) and test against standardized assays (e.g., NF-κB inhibition) .
- Dose-response analysis : Compare IC₅₀ values across studies to identify potency thresholds.
- Meta-analysis : Aggregate data from multiple sources (e.g., HRMS, NMR) to validate compound identity and purity .
Case Study : JSH-23 (a diamine NF-κB inhibitor) showed varying IC₅₀ values due to differences in cell lines; normalization to controls reduced discrepancies .
Q. How can computational methods like DFT predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- DFT parameters : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For corrosion inhibition studies, higher HOMO energy correlates with electron-donating capacity .
- Molecular docking : Simulate binding to targets (e.g., enzymes) using AutoDock Vina. Key interactions include hydrogen bonds with pyrrolidinyl N and hydrophobic contacts with benzyl groups .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Q. What are the challenges in determining the crystal structure of such diamine derivatives, and how can SHELX programs assist?
Methodological Answer: Challenges :
Q. SHELX Workflow :
Data collection : Use high-resolution (<1.0 Å) synchrotron data.
Structure solution : SHELXD for direct methods or SIRAS for heavy-atom phasing.
Refinement : SHELXL with restraints for flexible moieties .
Example : A Co(III)-diamine complex was refined to R₁ = 0.032 using SHELXL, confirming ligand geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
